2-(3,4,5-trifluorophenyl)cyclohexanone
Overview
Description
2-(3,4,5-trifluorophenyl)cyclohexanone is an organic compound characterized by the presence of a cyclohexanone ring substituted with a trifluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4,5-trifluorophenyl)cyclohexanone typically involves the reaction of 3,4,5-trifluorophenylmagnesium bromide with cyclohexanone. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The general reaction scheme is as follows: [ \text{3,4,5-Trifluorophenylmagnesium bromide} + \text{Cyclohexanone} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the Grignard reaction and the availability of starting materials suggest that this method could be adapted for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-(3,4,5-trifluorophenyl)cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine (Br₂) or nitric acid (HNO₃).
Major Products:
Oxidation: Carboxylic acids or diketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-(3,4,5-trifluorophenyl)cyclohexanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2-(3,4,5-trifluorophenyl)cyclohexanone is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group can enhance the compound’s binding affinity and specificity for these targets, potentially leading to significant biological activity.
Comparison with Similar Compounds
- 2-(3,4-Difluoro-phenyl)-cyclohexanone
- 2-(3,5-Difluoro-phenyl)-cyclohexanone
- 2-(3,4,5-Trifluoro-phenyl)-cyclohexanol
Comparison: Compared to its analogs, 2-(3,4,5-trifluorophenyl)cyclohexanone is unique due to the presence of three fluorine atoms on the phenyl ring. This substitution pattern can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable target for further research and development.
Properties
IUPAC Name |
2-(3,4,5-trifluorophenyl)cyclohexan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O/c13-9-5-7(6-10(14)12(9)15)8-3-1-2-4-11(8)16/h5-6,8H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYBOSTZSMQZDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)C2=CC(=C(C(=C2)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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